

# Protocol for assessing Factor B-IN-2 inhibition of C3 convertase

Author: BenchChem Technical Support Team. Date: December 2025



# Protocol for Assessing Factor B Inhibition of C3 Convertase

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system provides a rapid and potent amplification loop for complement activation. A key enzyme in this pathway is the C3 convertase (C3bBb), which is formed by the association of C3b with Factor B, followed by cleavage of Factor B by Factor D. The resulting Bb fragment is a serine protease that constitutes the catalytic subunit of the C3 convertase, leading to the exponential cleavage of C3 and amplification of the complement cascade.[1]

Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of complement-inhibiting drugs.[2] Small molecule inhibitors of Factor B can effectively block the formation and/or activity of the C3 convertase, thereby dampening the inflammatory response.[3]



This application note provides detailed protocols for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase. The protocols described herein are essential for the screening and characterization of potential therapeutic agents targeting the alternative complement pathway. As a representative example, this document will refer to lptacopan (LNP023), a potent and selective oral inhibitor of Factor B.[4]

# Signaling Pathway: Alternative Complement Activation



Click to download full resolution via product page

Caption: Alternative complement pathway activation and inhibition by Iptacopan.

## **Experimental Workflow: C3b Deposition ELISA**





Click to download full resolution via product page

Caption: Workflow for C3b deposition ELISA to assess inhibitor activity.



**Materials and Reagents** 

| Reagent                                | Supplier               | Catalog Number |
|----------------------------------------|------------------------|----------------|
| Purified Human Factor B                | Complement Technology  | A133           |
| Purified Human Factor D                | Complement Technology  | A135           |
| Purified Human C3                      | Complement Technology  | A113           |
| Zymosan A                              | Sigma-Aldrich          | Z4250          |
| Normal Human Serum (NHS)               | Complement Technology  | A111           |
| Rabbit Red Blood Cells (rRBCs)         | Innovative Research    | IRBRBC10ML     |
| Gelatin Veronal Buffer<br>(GVB++)      | Boston BioProducts     | IBB-300X       |
| GVB-Mg-EGTA                            | Boston BioProducts     | IBB-310        |
| Anti-human C3b/iC3b Antibody           | Bio-Rad                | MCA2739        |
| HRP-conjugated Goat anti-<br>Mouse IgG | Jackson ImmunoResearch | 115-035-003    |
| TMB Substrate                          | SeraCare               | 5120-0076      |
| Sulfuric Acid (98%)                    | Sigma-Aldrich          | 339741         |
| Iptacopan (LNP023)                     | MedChemExpress         | HY-114439      |
| 96-well microplates (flat-<br>bottom)  | Corning                | 3590           |

# Experimental Protocols Alternative Pathway Hemolytic Assay

This assay measures the ability of a test compound to inhibit the lysis of rabbit red blood cells (rRBCs), which are sensitive to lysis by the human alternative complement pathway.

Protocol:



- Preparation of Rabbit Red Blood Cells (rRBCs):
  - Wash commercially available rRBCs three times with GVB++.
  - Resuspend the rRBC pellet to a final concentration of 2 x 108 cells/mL in GVB-Mg-EGTA.

#### Assay Setup:

- In a 96-well V-bottom plate, perform serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., EDTA at 10 mM).
- $\circ$  Add 50  $\mu$ L of diluted Normal Human Serum (NHS, final concentration 10%) to each well containing the test compound or controls.
- Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with serum proteins.

#### Lysis Reaction:

- Add 50 μL of the prepared rRBC suspension to each well.
- Incubate the plate for 30 minutes at 37°C with gentle shaking.
- Measurement of Hemolysis:
  - Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
  - Carefully transfer 80 μL of the supernatant to a new 96-well flat-bottom plate.
  - Measure the absorbance of the supernatant at 414 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

#### Data Analysis:

Percent hemolysis is calculated using the following formula: % Hemolysis =
 [(Absorbance\_sample - Absorbance\_blank) / (Absorbance\_100%\_lysis Absorbance\_blank)] \* 100



- Absorbance blank: Supernatant from rRBCs incubated in buffer only.
- Absorbance\_100%\_lysis: Supernatant from rRBCs lysed with water.
- Plot the percent hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

## C3b Deposition ELISA

This ELISA-based assay quantifies the deposition of C3b on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.

#### Protocol:

- Plate Coating:
  - $\circ$  Coat the wells of a 96-well microplate with 100  $\mu L$  of Zymosan A (1 mg/mL in PBS) overnight at 4°C.
  - Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
  - $\circ$  Block the wells with 200  $\mu$ L of 1% BSA in PBS for 2 hours at room temperature.
  - Wash the wells three times with PBST.
- Complement Activation and Inhibition:
  - Prepare serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA.
  - o In a separate plate, pre-incubate 50  $\mu$ L of diluted NHS (final concentration 2%) with 50  $\mu$ L of the diluted test compound for 15 minutes at room temperature.
  - Transfer 100 μL of the NHS/inhibitor mixture to the Zymosan-coated plate.
  - Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
  - · Wash the wells five times with PBST.
- Detection of C3b:



- $\circ~$  Add 100  $\mu L$  of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- Wash the wells three times with PBST.
- Add 100 μL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- · Wash the wells five times with PBST.
- Signal Development and Measurement:
  - $\circ$  Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
  - Stop the reaction by adding 100 μL of 1 M sulfuric acid.
  - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Percent inhibition is calculated using the following formula: % Inhibition = [1 (Absorbance\_sample / Absorbance\_no\_inhibitor)] \* 100
  - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

### **Data Presentation**

The inhibitory activity of a Factor B inhibitor can be summarized in the following tables. The data presented for Iptacopan is representative and compiled from published literature.[1][5]

Table 1: In Vitro Inhibitory Activity of Iptacopan



| Assay                               | Endpoint                     | IC50 (μM) |
|-------------------------------------|------------------------------|-----------|
| Alternative Pathway Hemolytic Assay | Inhibition of rRBC lysis     | ~0.01     |
| C3b Deposition ELISA                | Inhibition of C3b deposition | ~0.015    |

Table 2: Effect of Iptacopan on Complement Biomarkers (from clinical studies)

| Biomarker                                | Effect                                                      |
|------------------------------------------|-------------------------------------------------------------|
| Plasma C3 levels                         | Normalization in a majority of patients[6]                  |
| Urine Protein-to-Creatinine Ratio (UPCR) | Significant reduction in patients with C3 glomerulopathy[5] |

# **Mechanism of Action of Iptacopan**





Click to download full resolution via product page

Caption: Mechanism of action of Iptacopan in inhibiting C3 convertase.



Iptacopan is a small molecule that specifically and reversibly binds to the serine protease domain of Factor B.[7] This binding event prevents the interaction of Factor B with C3b, a critical step in the formation of the C3 convertase (C3bBb).[4] By inhibiting the formation of a functional C3 convertase, Iptacopan effectively blocks the central amplification loop of the alternative complement pathway.[1] This leads to a reduction in the generation of C3a and C3b, thereby mitigating the downstream inflammatory and cell-damaging effects of complement activation.[6]

### Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase of the alternative complement pathway. The alternative pathway hemolytic assay offers a functional measure of the entire AP cascade, while the C3b deposition ELISA provides a more direct assessment of C3 convertase activity. These assays are indispensable tools for the discovery and development of novel therapeutics, such as Iptacopan, for the treatment of complement-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Alternative Pathway of Complement Analysis Protocol Creative Biolabs [creative-biolabs.com]
- 5. Novartis' iptacopan reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]
- 6. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy PMC [pmc.ncbi.nlm.nih.gov]



- 7. C3b Deposition Assay Service Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Protocol for assessing Factor B-IN-2 inhibition of C3 convertase]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15140388#protocol-for-assessing-factor-b-in-2-inhibition-of-c3-convertase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com